Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate
CAS No.:
Cat. No.: VC18368669
Molecular Formula: C5H10NNaS2
Molecular Weight: 177.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10NNaS2 |
|---|---|
| Molecular Weight | 177.3 g/mol |
| IUPAC Name | sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |
| Standard InChI | InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |
| Standard InChI Key | IOEJYZSZYUROLN-TXHXQZCNSA-M |
| Isomeric SMILES | [2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C(=S)[S-].[Na+] |
| Canonical SMILES | CCN(CC)C(=S)[S-].[Na+] |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a dithiocarbamate core () coordinated to a sodium ion, with two fully deuterated ethyl groups () attached to the nitrogen atom. The trihydrate form includes three water molecules in its crystalline lattice, stabilizing the structure through hydrogen bonding . The IUPAC name, sodium; -bis(2,2,2-trideuterioethyl)carbamodithioate trihydrate, reflects its isotopic composition and hydration state .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 177.3 g/mol | |
| InChI Key | IOEJYZSZYUROLN-TXHXQZCNSA-M | |
| SMILES Notation |
Synthesis and Preparation
Synthetic Pathway
The non-deuterated sodium diethyldithiocarbamate is synthesized via the reaction of carbon disulfide () with diethylamine () in the presence of sodium hydroxide :
For the deuterated analogue, (deuterated diethylamine) replaces , followed by recrystallization to obtain the trihydrate form .
Purification and Yield
Purification typically involves fractional crystallization from aqueous ethanol, yielding a pale yellow solid with >95% isotopic purity . The trihydrate form is preferentially isolated under ambient conditions due to its thermodynamic stability compared to the anhydrous counterpart.
Chemical Properties and Reactivity
Solubility and Stability
The compound exhibits high solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). Its stability in aqueous solution is pH-dependent, with decomposition observed under strongly acidic conditions (pH < 2) via protonation of the dithiocarbamate group .
Applications in Scientific Research
Isotopic Tracer in Mechanistic Studies
The deuterated ethyl groups enable precise tracking of reaction intermediates in mass spectrometry (MS) and NMR. For instance, in studies of dithiocarbamate-metal complexes, deuterium labeling distinguishes ligand-derived signals from background noise .
Analytical Chemistry
As an internal standard in quantitative NMR, the compound eliminates signal overlap caused by protonated impurities. Its use in high-performance liquid chromatography (HPLC) calibration improves accuracy in sulfur-containing analyte detection .
Analytical Characterization
Spectroscopic Data
-
NMR (): Absence of ethyl proton signals confirms complete deuteration. Residual in DO solutions appears at δ 4.7 ppm .
-
IR: Strong absorption bands at 1480 cm (C–N stretch) and 990 cm (C–S stretch) align with dithiocarbamate functional groups .
Mass Spectrometry
Electrospray ionization (ESI-MS) in negative mode shows a dominant peak at 177.3 corresponding to .
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